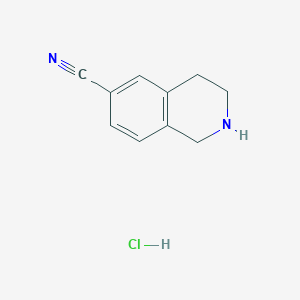

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-2,5,12H,3-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJDPVBTMLJVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626582 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171084-93-8 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its structural motif is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, leading to applications in areas such as anticancer and antibacterial drug design.[4] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a key derivative, 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride. The strategic placement of the carbonitrile group at the C-6 position offers a versatile chemical handle for further molecular elaboration, making this compound a valuable building block in drug discovery programs. This document details two primary synthetic routes—the Pictet-Spengler and Bischler-Napieralski reactions—and outlines a rigorous analytical workflow for structural confirmation and purity assessment, intended to support researchers in the fields of synthetic organic chemistry and drug development.

Rationale and Strategic Importance

The enduring interest in the THIQ nucleus stems from its widespread presence in nature and the diverse pharmacological profiles of its derivatives.[2][3] The synthesis of specifically substituted THIQs is a critical task in medicinal chemistry. The target compound, this compound, is of particular interest. The nitrile functional group is a bioisostere for various functionalities and can be readily converted into other important groups such as amines, carboxylic acids, or tetrazoles, providing a gateway to a diverse chemical space for structure-activity relationship (SAR) studies.[5]

Synthetic Pathways and Methodologies

The construction of the THIQ core is a well-established field with several reliable methods. The choice of synthetic strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability. We will explore the two most prominent methods for synthesizing the target compound.

The Pictet-Spengler Reaction: A Convergent Approach

First described in 1911, the Pictet-Spengler reaction is a robust and widely used method for synthesizing THIQs.[6][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[8][9]

Causality of Experimental Design: This method is often preferred for its operational simplicity and the direct formation of the tetrahydroisoquinoline ring in a single key step. The reaction's success hinges on the electronic nature of the aromatic ring; electron-donating groups facilitate the cyclization, whereas the electron-withdrawing nature of the target nitrile group presents a moderate challenge, necessitating carefully chosen reaction conditions.

Experimental Protocol: Pictet-Spengler Synthesis

-

Starting Material Synthesis (if necessary): The requisite starting material is 2-(4-cyanophenyl)ethan-1-amine. This can be synthesized from 4-cyanobenzyl bromide via a two-step process involving cyanide displacement followed by reduction.

-

Condensation and Cyclization:

-

To a solution of 2-(4-cyanophenyl)ethan-1-amine (1.0 eq) in a suitable solvent (e.g., toluene or water), add aqueous formaldehyde (37%, 1.1 eq).

-

Acidify the mixture with a strong protic acid, such as concentrated hydrochloric acid (HCl), to catalyze the reaction.[7] The acid protonates the intermediate Schiff base, activating it for the intramolecular cyclization.

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours, monitoring progress by TLC or LC-MS.

-

-

Work-up and Isolation (Free Base):

-

After cooling to room temperature, basify the reaction mixture with an aqueous solution of sodium hydroxide (NaOH) to a pH > 10.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile as a free base.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

-

Caption: Pictet-Spengler synthesis workflow.

The Bischler-Napieralski Reaction: A Stepwise Alternative

The Bischler-Napieralski reaction provides an alternative route, proceeding in two distinct stages: cyclization to a 3,4-dihydroisoquinoline intermediate, followed by reduction.[9][10] This method involves the intramolecular cyclodehydration of an N-acyl-β-phenylethylamine.[3]

Causality of Experimental Design: This pathway is advantageous when the required aldehyde for the Pictet-Spengler reaction is unstable or unavailable. It offers different strategic possibilities for introducing substituents. The key step relies on a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to promote the formation of a nitrilium ion intermediate that undergoes electrophilic attack on the aromatic ring.[9][10]

Experimental Protocol: Bischler-Napieralski Synthesis

-

Amide Formation:

-

React 2-(4-cyanophenyl)ethan-1-amine (1.0 eq) with an acylating agent, such as acetyl chloride or formic acid, to form the corresponding N-acyl derivative. For the synthesis of an unsubstituted THIQ at the 1-position, N-formylation is required.

-

-

Cyclization:

-

Dissolve the N-acyl intermediate in a dry, non-protic solvent (e.g., acetonitrile or toluene).

-

Add a dehydrating agent like POCl₃ (1.5-2.0 eq) dropwise at 0 °C.

-

After the addition, heat the mixture to reflux for 2-6 hours until the reaction is complete (monitored by TLC/LC-MS).

-

This step yields the 6-cyano-3,4-dihydroisoquinoline intermediate.

-

-

Reduction:

-

After careful work-up of the cyclization reaction, dissolve the crude dihydroisoquinoline intermediate in a protic solvent like methanol or ethanol.

-

Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Allow the reaction to stir at room temperature for 1-3 hours.

-

-

Work-up and Salt Formation:

-

Quench the reaction with water and remove the organic solvent under reduced pressure.

-

Perform a standard aqueous work-up and extraction as described in the Pictet-Spengler protocol to isolate the free base.

-

Convert the purified free base to its hydrochloride salt as previously detailed.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride (CAS RN: 171084-93-8), a key intermediate in pharmaceutical synthesis. Given the limited publicly available data for this specific salt, this document integrates established knowledge of the parent 1,2,3,4-tetrahydroisoquinoline core with specific details pertaining to the 6-carbonitrile hydrochloride derivative. Where experimental data for the title compound is not available, this guide proposes robust, field-proven methodologies for its determination, empowering researchers to generate the necessary data for their specific applications.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its rigid, conformationally constrained framework makes it an attractive starting point for the design of ligands targeting various receptors and enzymes. The introduction of a carbonitrile group at the 6-position and formation of the hydrochloride salt significantly alters the molecule's electronic properties, solubility, and stability, making a thorough understanding of its physicochemical characteristics essential for successful drug development. This guide will delve into these properties, providing both established data and the scientific rationale for experimental approaches to fill existing knowledge gaps.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its chemical behavior.

Caption: Chemical structure and identifiers for this compound.

Physicochemical Properties: Knowns and Methodologies for the Unknowns

A comprehensive physicochemical profile is critical for formulation development, analytical method design, and predicting in vivo behavior.

Physical State and Appearance

The compound is described as a white to off-white solid.[2] More specific descriptors such as "crystalline" or "amorphous" are not consistently reported and should be determined experimentally, as this can significantly impact stability and dissolution.

Melting Point

The melting point of a compound is a crucial indicator of its purity and is essential for many manufacturing processes. While no specific melting point for this compound is available in the reviewed literature, a standardized experimental protocol for its determination is provided below.

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Objective: To determine the melting range of this compound.

-

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP series)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

-

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a ramp rate of 10-20 °C/min for a preliminary determination.

-

Once a preliminary melting range is observed, allow the apparatus to cool.

-

For an accurate determination, prepare two more capillary tubes. Set the apparatus to heat rapidly to a temperature approximately 20 °C below the preliminary melting point.

-

Then, reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting range is T1-T2.

-

Repeat for the second sample to ensure reproducibility.

-

Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The hydrochloride salt of an amine is ionic and should be readily soluble in polar protic solvents. |

| Methanol | Soluble | A polar protic solvent that can solvate both the ionic and organic parts of the molecule. |

| Ethanol | Soluble to sparingly soluble | Less polar than methanol, solubility may be reduced. |

| Acetonitrile | Sparingly soluble to insoluble | A polar aprotic solvent, less effective at solvating the hydrochloride salt. |

| Dichloromethane | Insoluble | A non-polar solvent, unlikely to dissolve an ionic compound. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Objective: To quantitatively determine the solubility of this compound in various solvents at a controlled temperature.

-

Materials:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV)

-

Calibrated volumetric flasks and pipettes

-

-

Procedure:

-

Add an excess amount of the compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to pellet any remaining suspended solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

-

Dissociation Constant (pKa)

The pKa value is critical for understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the secondary amine in the tetrahydroisoquinoline ring is the most relevant. While the pKa of the parent 1,2,3,4-tetrahydroisoquinoline is documented, the value for the 6-carbonitrile derivative needs to be determined experimentally. The electron-withdrawing nature of the nitrile group is expected to decrease the basicity of the amine, resulting in a lower pKa compared to the parent compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Objective: To determine the pKa of the secondary amine in this compound.

-

Apparatus:

-

Autotitrator with a calibrated pH electrode

-

Stir plate and stir bar

-

Beaker

-

Calibrated burette

-

-

Procedure:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

-

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on the structure and data from the parent compound.[3][4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, as well as the aliphatic protons of the tetrahydroisoquinoline ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the presence of the electron-withdrawing nitrile group. The protons on the carbons adjacent to the nitrogen will likely appear as broad signals due to the presence of the hydrochloride and potential proton exchange.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the ring, and the carbon of the nitrile group (expected around 118-120 ppm). The chemical shifts of the aromatic carbons will be affected by the nitrile substituent.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of a secondary amine salt.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

-

C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred technique. The expected mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base (C₁₀H₁₀N₂).

Analytical Methodology: Chromatographic Separation

A robust analytical method is necessary for quality control, stability testing, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.

Caption: A typical workflow for HPLC analysis.

Proposed HPLC Method for this compound

This method is a starting point and should be optimized and validated for the specific application.

-

Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Causality Behind Experimental Choices:

-

Reversed-phase C18 column: This is a versatile and widely used column for the separation of small organic molecules with moderate polarity.

-

Formic acid in the mobile phase: This acts as an ion-pairing agent to improve the peak shape of the basic analyte and provides a suitable pH for analysis. It is also compatible with mass spectrometry.

-

Acetonitrile as the organic modifier: It generally provides good peak shapes and lower backpressure compared to methanol.

-

Gradient elution: This is necessary to elute the compound with a reasonable retention time and good peak shape, and to separate it from potential impurities with different polarities.

-

UV detection at 254 nm: The aromatic ring and nitrile group are expected to have significant UV absorbance at this wavelength. A full UV scan should be performed to determine the optimal wavelength for detection.

Stability Profile

Understanding the stability of a drug substance is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.

Storage and Handling

The compound should be stored in an inert atmosphere at room temperature.[2] This suggests that it may be sensitive to oxygen or moisture. It is good practice to handle the solid in a glove box or under a stream of nitrogen.

Stress Testing

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the molecule.

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation Studies

-

Objective: To investigate the stability of the compound under various stress conditions.

-

Procedure:

-

Prepare solutions of the compound in:

-

0.1 M HCl (acidic hydrolysis)

-

0.1 M NaOH (basic hydrolysis)

-

3% H₂O₂ (oxidative degradation)

-

-

For thermal degradation, store the solid compound at elevated temperatures (e.g., 60 °C).

-

For photostability, expose the solid compound and a solution of the compound to UV and visible light.

-

At specified time points, withdraw samples and analyze them by the validated HPLC method to determine the extent of degradation and the formation of any new peaks.

-

Use HPLC-MS to identify the structure of the major degradation products.

-

Conclusion and Future Work

This technical guide has consolidated the available physicochemical information for this compound and provided a framework of established scientific protocols to determine the missing data. While the basic identity and some properties are known, a full characterization requires experimental determination of its melting point, solubility profile, and pKa. The provided spectroscopic and chromatographic guidance will be instrumental in the quality control and further development of this important pharmaceutical intermediate. Future work should focus on executing the outlined experimental protocols to generate a complete and robust physicochemical data package for this compound.

References

-

Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

-

PubMed. (2005). SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma. Retrieved from [Link]

-

ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c]isoquinolines. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

-

PubMed. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2017). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubMed. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Retrieved from [Link]

-

RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

ResearchGate. (2012). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part I—Conducting Drug Substance Solid Stress to Support Phase Ia Clinical Trials. Retrieved from [Link]

-

Teknokroma. (n.d.). (U)HPLC columns. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

ResearchGate. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBONITRILE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Retrieved from [Link]

-

GSRS. (n.d.). GSRS. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. This compound CAS#: 171084-93-8 [m.chemicalbook.com]

- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR [m.chemicalbook.com]

- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE(14099-81-1) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

Crystal Structure Analysis of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride: From Synthesis to Structural Elucidation

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals.[1][2] Its rigid, three-dimensional framework allows for precise orientation of substituents to interact with biological targets. The introduction of a carbonitrile (cyano) group at the 6-position offers a versatile handle for further synthetic modification and a potent hydrogen bond acceptor, while the hydrochloride salt form enhances aqueous solubility and often promotes the formation of high-quality single crystals.[3][4] This guide provides a comprehensive, in-depth walkthrough of the entire process of determining the solid-state structure of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride via single-crystal X-ray diffraction (SC-XRD). We will delve into the causality behind experimental choices, from rational synthesis and crystallization to data collection, structure refinement, and rigorous validation, providing researchers with a framework for understanding and executing small-molecule crystal structure analysis.

Rationale and Synthesis Strategy

The first critical step in any crystal structure analysis is the synthesis and purification of the target compound. The choice of synthetic route is governed by efficiency, scalability, and the ability to yield high-purity material, which is a prerequisite for successful crystallization.

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile

A common and effective method for synthesizing THIQ derivatives is the Pictet-Spengler reaction.[5] However, for this specific target, a multi-step synthesis starting from a commercially available precursor is often more practical.[6] The key step often involves the cyanation of an aryl triflate or halide, using a modern palladium-catalyzed cross-coupling reaction, which offers high yields and functional group tolerance.[6]

Formation of the Hydrochloride Salt and Crystallization

Causality: Converting the free base to its hydrochloride salt serves two primary purposes. First, it significantly increases the polarity and potential for strong, charge-assisted hydrogen bonding, which frequently leads to more ordered crystal packing and higher quality crystals.[7][8] Second, it improves the aqueous solubility, which can be advantageous for certain biological assays and formulation studies.[3]

The selection of a crystallization solvent system is crucial and often empirical. The goal is to identify a solvent or solvent mixture in which the compound has moderate solubility, allowing for slow precipitation as the solution becomes supersaturated.

Experimental Protocol: Salt Formation and Crystallization

-

Dissolution: Dissolve 100 mg of purified 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile free base in 5 mL of anhydrous methanol.

-

Acidification: To the stirring solution, add a 2 M solution of hydrochloric acid in diethyl ether dropwise until the solution becomes slightly cloudy, indicating the onset of precipitation. Add a few drops of methanol to redissolve the precipitate, ensuring a clear, saturated solution.

-

Slow Evaporation (Primary Method): Transfer the solution to a small, clean vial. Cover the vial with parafilm and puncture it with a few small holes using a needle. Place the vial in a vibration-free environment at room temperature. Allow the solvent to evaporate slowly over several days. Colorless, needle-like or block-like crystals should form.[9]

-

Vapor Diffusion (Alternative Method): If slow evaporation fails, place the vial from Step 2 (uncovered) inside a larger, sealed jar containing a more non-polar "anti-solvent" such as diethyl ether or hexane. The slow diffusion of the anti-solvent vapor into the methanol solution will gradually lower the solubility of the salt, promoting crystal growth.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.[10]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[11] The process involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams.[12]

Workflow: From Crystal to Diffraction Pattern

Caption: Overall workflow from synthesis to database deposition.

Experimental Protocol: Data Collection

-

Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[12]

-

Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas.

-

Causality: Low-temperature data collection is standard practice. It minimizes atomic thermal vibrations, resulting in sharper diffraction spots, higher resolution data, and a more precise final structure.[13]

-

-

Instrumentation: Data is collected on a modern single-crystal diffractometer, which consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector (e.g., CCD or CMOS).[12]

-

Data Acquisition: The crystal is rotated through a series of angles while being irradiated. A series of diffraction images ("frames") are collected.[10]

-

Data Processing: The raw images are processed using specialized software (e.g., Bruker's APEX suite or CrysAlisPro). This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection. Corrections for factors like absorption are also applied.[10]

Structure Solution and Refinement

Solving a crystal structure involves overcoming the "phase problem"—the fact that while we can measure the intensities of diffracted X-rays, we lose the phase information.[10]

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: For small molecules, direct methods are typically used to solve the phase problem. Software like SHELXT or SIR92 uses statistical relationships between the intensities of strong reflections to generate an initial set of phases.[14][15] These phases are used to calculate an initial electron density map.

-

Model Building: The initial electron density map should reveal the positions of most non-hydrogen atoms. A molecular model is built by assigning atom types to the electron density peaks.

-

Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization process with software like SHELXL or CRYSTALS.[15][16] This process iteratively adjusts atomic parameters (positional coordinates, displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.

-

Self-Validation: The quality of the refinement is monitored using metrics like the R-factor (R1), which should ideally be below 5% for a well-behaved structure. A difference Fourier map is also calculated at each stage; large positive or negative peaks in this map indicate missing atoms or incorrectly assigned atom types.

-

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," though they can sometimes be located in the difference Fourier map.[15]

Structural Analysis and Interpretation

With a refined crystal structure, we can now extract chemically meaningful information. This involves analyzing the molecular geometry, conformation, and the crucial intermolecular interactions that define the crystal packing.

Crystallographic Data Summary

All quantitative data from the analysis should be summarized in a standard crystallographic table.

| Parameter | Value (Illustrative) |

| Chemical Formula | C10H11N2+ · Cl- |

| Formula Weight | 194.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 12.345(4) |

| c (Å) | 9.876(3) |

| β (°) | 105.21(1) |

| Volume (ų) | 1001.5(6) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Density (calculated, g/cm³) | 1.290 |

| Final R1 [I > 2σ(I)] | 0.041 |

| wR2 (all data) | 0.105 |

| CCDC Deposition Number | XXXXXXX |

Molecular Geometry and Conformation

The analysis confirms the expected connectivity of the 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile cation. Bond lengths and angles should be compared to average values from the Cambridge Structural Database (CSD) to identify any unusual features.[17] The tetrahydroisoquinoline ring system is not planar; a puckering analysis would likely reveal a half-chair or sofa conformation for the saturated portion of the ring system.[18][19]

Intermolecular Interactions and Crystal Packing

The most insightful part of the analysis is understanding how the molecules pack in the crystal lattice. This is dictated by intermolecular forces.[20] In this hydrochloride salt, charge-assisted hydrogen bonds are expected to be the dominant interactions.[7]

-

N-H+···Cl- Hydrogen Bond: The primary and strongest interaction will be the hydrogen bond between the protonated secondary amine (the N-H+ donor) and the chloride anion (the acceptor). This interaction is a powerful structure-directing force.[7][21]

-

Role of the Cyano Group: The nitrogen atom of the cyano group is a good hydrogen bond acceptor and can participate in weaker C-H···N interactions with neighboring cations.[22][23] The linear geometry and dipole of the cyano group also influence the overall packing arrangement.[4][24]

-

π-π Stacking: The aromatic rings of the THIQ cations may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

Key Intermolecular Interactions

Caption: Key intermolecular forces stabilizing the crystal lattice.

Structure Validation and Deposition

A final, critical step is to rigorously validate the structural model to ensure its accuracy and correctness before publication or use in further studies.[16][25]

Experimental Protocol: Structure Validation

-

CIF Generation: The final refinement process generates a Crystallographic Information File (CIF). This is a standardized text file format that contains all information about the crystal, data collection, and the refined structural model.

-

checkCIF Service: The CIF is submitted to the International Union of Crystallography's (IUCr) free online checkCIF service.[26]

-

ALERT Analysis: The service runs a battery of tests based on the PLATON software and generates a validation report with a list of ALERTS.[26][27] These ALERTS are graded by severity (A, B, C, G) and highlight potential issues such as:

-

Missed symmetry or an incorrect space group assignment.[28]

-

Unusual bond lengths, angles, or displacement parameters.

-

Unaccounted-for voids in the crystal structure.

-

Inconsistent or missing data in the CIF.

-

-

Resolution: The crystallographer must carefully examine each ALERT. Most are informational, but serious ALERTS (Type A or B) may indicate an error in the model that requires further refinement or even re-solving the structure. The goal is to resolve all serious alerts or provide a scientifically sound explanation for them in the final publication.

Data Deposition

For the benefit of the scientific community, the final validated CIF and structure factor data should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[29][30][31] Upon deposition, a unique CCDC number is assigned, which should be included in any publication to allow others to freely access and view the structure.

Conclusion

The determination of the crystal structure of this compound is a multi-step process that combines synthetic chemistry, precise physical measurement, and computational analysis. A successful analysis yields a highly accurate three-dimensional model of the molecule, providing unequivocal proof of its constitution and stereochemistry. Furthermore, it reveals the intricate network of intermolecular interactions, dominated by charge-assisted N-H+···Cl- hydrogen bonds, that govern the solid-state properties of this important pharmaceutical scaffold. This detailed structural knowledge is invaluable for structure-based drug design, polymorph screening, and understanding the physicochemical properties critical to drug development.

References

-

RCSB PDB. (2023). Crystallography Software. Retrieved from [Link][14]

-

Chemical Crystallography, University of Oxford. CRYSTALS. Retrieved from [Link][15]

-

UNC Department of Chemistry X-ray Core Laboratory. Crystallography Software. Retrieved from [Link][27]

-

Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sheldrick, G. M. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link][16]

-

Richardson, J. S., & Richardson, D. C. (2013). Crystallographic Model Validation: from Diagnosis to Healing. PMC. Retrieved from [Link][25]

-

Fiveable. Crystallography Class Notes: Single crystal X-ray diffraction. Retrieved from [Link][10]

-

Luger, P., et al. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link][1]

-

IUCr. Crystallographic software list. Retrieved from [Link][32]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link][26]

-

SBGrid Consortium. Macromolecular Crystallography Links. Retrieved from [Link][33]

-

Remenar, J. F., et al. (2003). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents. Retrieved from [7]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link][12]

-

CCDC. Validation of Experimental Crystal Structures. Retrieved from [Link][13]

-

University of York. Single Crystal X-ray Diffraction. Retrieved from [Link][34]

-

Spek, T. (2007). Crystal Structure Validation. MIT. Retrieved from [Link][28]

-

Fomenkov, I. S., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules. Retrieved from [Link][22]

-

Al-Warhi, T., et al. (2022). Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. Journal of Taibah University for Science. Retrieved from [Link][2]

-

El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Retrieved from [Link][18]

-

El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Retrieved from [Link][19]

-

Taylor & Francis. Cyano groups – Knowledge and References. Retrieved from [Link][35]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Retrieved from [Link][8]

-

Ullah, F., et al. (2017). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link][9]

-

Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link][3]

-

ResearchGate. Crystal structure of hydrochloride salt, 2: (a) dimeric unit of.... Retrieved from [Link][21]

-

Ladnorg, T., et al. (2019). Role of Cyano Groups in the Self-Assembly of Organic Molecules on Metal Surfaces. The Journal of Physical Chemistry C. Retrieved from [Link][23]

-

Aakeröy, C. B., et al. (2007). The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. Molecular Pharmaceutics. Retrieved from [Link][36]

-

Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Retrieved from [Link][37]

-

Chemistry For Everyone. (2024). What Is The Cyano Group?. YouTube. Retrieved from [Link][4]

-

Breslyn. (2022). Intermolecular Forces for HCl (Hydrogen chloride). YouTube. Retrieved from [Link][38]

-

ResearchGate. (2024). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Retrieved from [Link][39]

-

ResearchGate. (2024). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link][6]

-

MDPI. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. Retrieved from [Link][20]

-

CCDC. The Cambridge Structural Database: a Powerful Resource in Drug Discovery. Retrieved from [Link][17]

-

CCDC. The Largest Curated Crystal Structure Database. Retrieved from [Link][30]

-

MDPI. (2010). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link][5]

-

CCDC. Structural Chemistry Data, Software, and Insights. Retrieved from [Link][31]

-

Semantic Scholar. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Retrieved from [Link][40]

-

PubMed. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Retrieved from [Link][41]

Sources

- 1. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. rigaku.com [rigaku.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. rcsb.org [rcsb.org]

- 15. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 16. academic.oup.com [academic.oup.com]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. fiveable.me [fiveable.me]

- 25. Crystallographic Model Validation: from Diagnosis to Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.iucr.org [journals.iucr.org]

- 27. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 28. web.mit.edu [web.mit.edu]

- 29. Search - Access Structures [ccdc.cam.ac.uk]

- 30. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 31. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 32. iucr.org [iucr.org]

- 33. Macromolecular Crystallography Links [www-mslmb.niddk.nih.gov]

- 34. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 35. taylorandfrancis.com [taylorandfrancis.com]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 38. youtube.com [youtube.com]

- 39. researchgate.net [researchgate.net]

- 40. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 41. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Enduring Legacy of the Tetrahydroisoquinoline Scaffold

An In-Depth Technical Guide to the Pictet-Spengler Synthesis of Tetrahydroisoquinoline Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural product science.[1][2] This structural motif is embedded in a vast array of biologically active alkaloids and synthetic pharmaceuticals, exhibiting activities that span antitumor, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][3][4] First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction has remained one of the most direct and reliable methods for constructing this essential heterocyclic system for over a century.[5][6][7] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][9]

This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the Pictet-Spengler synthesis. We will delve into its core mechanism, dissect the critical parameters that govern its success, explore its powerful modern variants, and provide practical, field-proven protocols and troubleshooting advice to empower its application in the laboratory.

The Core Reaction Mechanism: A Stepwise C-C Bond Formation

The elegance of the Pictet-Spengler reaction lies in its biomimetic nature, often mirroring the biosynthetic pathways of alkaloids in plants.[6][7] The driving force is the formation of a highly electrophilic iminium ion, which is poised for attack by the nucleophilic aryl ring.[5] The process unfolds in four key stages:

-

Schiff Base/Imine Formation: The reaction initiates with the nucleophilic attack of the β-arylethylamine's nitrogen on the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields a Schiff base (an imine).

-

Iminium Ion Generation: Under acidic conditions, the imine nitrogen is protonated, forming a highly electrophilic iminium ion. This activation step is critical, as the imine itself is generally not electrophilic enough to engage the aromatic ring.[5][10]

-

Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine moiety acts as an intramolecular nucleophile, attacking the iminium carbon in a 6-endo-trig cyclization. This is the key C-C bond-forming step and results in the formation of a spirocyclic intermediate, temporarily disrupting the aromaticity of the ring.[8][11]

-

Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the stable tetrahydroisoquinoline product.[8]

Caption: The mechanistic pathway of the Pictet-Spengler reaction.

Causality of Experimental Choices: Optimizing for Success

The outcome of a Pictet-Spengler synthesis is highly dependent on the interplay between the substrates, catalyst, and reaction conditions. Understanding the causality behind these choices is paramount for protocol design and troubleshooting.

Substrate Scope and Limitations

-

The β-Arylethylamine: The nucleophilicity of the aromatic ring is the single most important factor for the success of the cyclization step.

-

Expertise: Aromatic rings bearing electron-donating groups (EDGs), such as alkoxy (-OR) or hydroxyl (-OH) groups, are highly activated and facilitate the reaction, often allowing for milder conditions (e.g., physiological pH).[9][10] This is why dopamine and its derivatives are excellent substrates.

-

Causality: EDGs increase the electron density of the ring, making it a more potent nucleophile for attacking the iminium ion. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the reaction sluggish or requiring harsh conditions like high temperatures and strong acids.[5]

-

-

The Carbonyl Component:

-

Aldehydes vs. Ketones: Aldehydes are significantly more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. Reactions with ketones often require higher temperatures or stronger acid catalysis.[6][12]

-

Aromatic vs. Aliphatic Aldehydes: Both are generally effective, though the specific nature of the aldehyde can influence reaction rates and the potential for side reactions.

-

Catalyst and Solvent Selection

The primary role of the catalyst is to facilitate the formation of the critical iminium ion intermediate.

| Parameter | Typical Reagents/Conditions | Rationale & Field Insights |

| Acid Catalyst | Protic Acids (TFA, HCl, H₂SO₄) | The traditional choice. Effective and inexpensive. Trifluoroacetic acid (TFA) is often preferred for its volatility and solubility in organic solvents.[13][14] |

| Lewis Acids (BF₃·OEt₂) | Useful for substrates that may be sensitive to strong protic acids. Can enhance the electrophilicity of the carbonyl.[13][14] | |

| Chiral Brønsted Acids | Employed in asymmetric variants to control the stereochemistry of the product.[5][15] | |

| Solvent | Aprotic (DCM, Toluene, Acetonitrile) | Often provide superior yields by avoiding solvent participation and improving solubility. Toluene is useful for reactions requiring heating and azeotropic removal of water.[5] |

| Protic (Methanol, Ethanol) | Traditionally used, but can sometimes lead to side reactions or lower yields.[5][13] | |

| Temperature | Room Temperature to Reflux | Highly substrate-dependent. Activated systems may proceed at 25°C, while deactivated systems or those using ketones often require heat to overcome the activation energy barrier.[13] |

Key Variants: Expanding the Synthetic Toolkit

The classical Pictet-Spengler reaction has been adapted and refined to address modern synthetic challenges, particularly the demand for stereochemical control and increased substrate scope.

Asymmetric Pictet-Spengler Reaction

Achieving enantioselectivity is critical for drug development. This has been accomplished through several elegant strategies:

-

Substrate Control: Utilizes a chiral β-arylethylamine, such as an L-tryptophan derivative. The existing stereocenter directs the cyclization to favor one diastereomer over the other.[5][16] The diastereomeric ratio is often influenced by temperature, with kinetic control at lower temperatures favoring one product.[5]

-

Catalyst Control: This is the most versatile approach. Chiral catalysts, such as BINOL-derived phosphoric acids or thioureas, create a chiral environment around the iminium ion.[17][18] They guide the nucleophilic attack of the aryl ring from a specific face, leading to a highly enantioenriched product.[15][19]

N-Acyliminium Ion Pictet-Spengler Reaction

This powerful variant overcomes the limitation of requiring activated aromatic rings. By first acylating the imine intermediate, a highly electrophilic N-acyliminium ion is formed.[5] This species is reactive enough to be attacked by even non-activated phenyl rings under mild conditions. This strategy is famously used in the industrial synthesis of Tadalafil (Cialis).[5]

Enzymatic Pictet-Spengler Reaction

Nature's catalysts, enzymes, offer unparalleled stereoselectivity under physiological conditions. Norcoclaurine synthase (NCS), for example, catalyzes the Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the precursor to a vast family of benzylisoquinoline alkaloids.[20][21] These enzymes are increasingly used in chemoenzymatic processes to produce optically pure THIQs.[22][23]

Applications in Drug Discovery and Natural Product Synthesis

The THIQ framework is a cornerstone of pharmacologically active molecules. The Pictet-Spengler reaction provides a direct and efficient route to this core, making it a vital tool in the synthesis of complex molecular architectures.

-

Pharmaceuticals: The reaction has been a key step in the synthesis of drugs like the orexin receptor antagonist Almorexant and the oxytocin receptor antagonist Retosiban .[6]

-

Natural Products: It is indispensable in the total synthesis of complex alkaloids, including the anti-cancer agent Saframycin A and the indole alkaloid Yohimbine .[6]

Caption: Applications of the Pictet-Spengler reaction.

Detailed Experimental Protocol: A Self-Validating System

This section provides a representative, step-by-step protocol for a classical Pictet-Spengler reaction.

Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

-

Materials:

-

2-(3,4-Dimethoxyphenyl)ethylamine (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Trifluoroacetic acid (TFA, 2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: e.g., 5% Methanol in Dichloromethane

-

-

Apparatus:

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Procedure:

-

Reactant Setup: To a clean, dry round-bottom flask, add 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) and dissolve in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0°C. Causality: This initial cooling helps to control the exothermic reaction upon acid addition and minimizes potential side reactions.

-

Acid Addition: Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution.

-

Aldehyde Addition: Add acetaldehyde (1.2 eq) dropwise to the reaction mixture. Self-Validation: A slight excess of the aldehyde ensures the complete consumption of the more valuable amine starting material.[9]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.

-

Work-up (Quenching): Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8). Causality: This step neutralizes the TFA catalyst and converts the protonated product into its free-base form, making it soluble in the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Caption: General experimental workflow for a Pictet-Spengler synthesis.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No Reaction / Low Yield | Deactivated aromatic ring (EWG present). | Use stronger acid (e.g., H₂SO₄) and higher temperature. Consider switching to the N-acyliminium ion variant.[5] |

| Insufficiently electrophilic carbonyl (ketone). | Increase reaction temperature and/or use a stronger acid catalyst.[13] | |

| Steric hindrance on either substrate. | Prolong reaction time and increase temperature. | |

| Formation of Side Products | Decomposition of starting material or product. | The conditions are too harsh. Use a milder acid (e.g., TFA instead of H₂SO₄) or lower the reaction temperature.[13] |

| Polymerization or over-alkylation. | Control stoichiometry carefully. Consider slow addition of the aldehyde to the reaction mixture.[13] | |

| Poor Diastereoselectivity (in Asymmetric Variants) | Reaction run at too high a temperature. | For substrate-controlled reactions, run at lower temperatures to favor the kinetically controlled product.[5] |

| Ineffective chiral catalyst. | Screen different classes of chiral catalysts (e.g., phosphoric acids, thioureas) and solvents. |

Conclusion

The Pictet-Spengler reaction is a testament to the power and elegance of named reactions in organic chemistry. Its strategic importance has not waned but has rather been enhanced through the development of asymmetric and enzymatic variants that meet the demands of modern drug discovery and complex molecule synthesis.[24][25] By understanding the fundamental mechanism and the causal relationships between reaction parameters, researchers can confidently wield this reaction as a robust and versatile tool for constructing the invaluable tetrahydroisoquinoline scaffold.

References

-

Pictet–Spengler reaction - Wikipedia. Wikipedia. [Link]

-

Pictet-Spengler reaction - Name-Reaction.com. Name-Reaction.com. [Link]

-

Pictet–Spengler reaction - Grokipedia. Grokipedia. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives - ResearchGate. ResearchGate. [Link]

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PubMed Central. National Center for Biotechnology Information. [Link]

-

Synthetic versus enzymatic pictet-spengler reaction: An overview. Bentham Science. [Link]

-

Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. SpringerLink. [Link]

-

study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. CyberLeninka. [Link]

-

Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. PubMed. [Link]

-

Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Frontiers in Plant Science. [Link]

-

[The synthesis and biological activity of substituted tetrahydroisoquinoline compounds]. PubMed. [Link]

-

Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

-

Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. National Center for Biotechnology Information. [Link]

-

Pictet-Spengler Reaction - J&K Scientific LLC. J&K Scientific. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits - MDPI. MDPI. [Link]

-

A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids | Journal of the American Chemical Society. American Chemical Society Publications. [Link]

-

Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - ACS Publications. American Chemical Society Publications. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits - PubMed. PubMed. [Link]

-

Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga - ResearchGate. ResearchGate. [Link]

-

Pictet-Spengler Reaction - YouTube. YouTube. [Link]

-

Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview | Bentham Science. Bentham Science. [Link]

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - MDPI. MDPI. [Link]

-

Pictet–Spengler Tetrahydroisoquinoline Synthese - ResearchGate. ResearchGate. [Link]

-

Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts | Organic Letters - ACS Publications. American Chemical Society Publications. [Link]

-

Enantioselective Gold-Catalyzed Pictet–Spengler Reaction | Organic Letters. American Chemical Society Publications. [Link]

-

A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06208B. Royal Society of Chemistry. [Link]

-

Pictet-Spengler Reaction - Common Conditions. organic-chemistry.org. [Link]

-

The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

-

Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. [Link]

-

Pictet-Spengler Reaction - NROChemistry. NROChemistry. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sdiarticle4.com [sdiarticle4.com]

- 4. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. name-reaction.com [name-reaction.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 15. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 23. eurekaselect.com [eurekaselect.com]

- 24. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Bischler-Napieralski reaction for isoquinoline synthesis

An In-Depth Technical Guide to the Bischler-Napieralski Reaction: Synthesis of the Isoquinoline Core for Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Enduring Relevance of a Classic Reaction

First discovered in 1893 by August Bischler and Bernard Napieralski, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides into 3,4-dihydroisoquinolines.[1][2][3] For over a century, this transformation has remained a cornerstone of heterocyclic chemistry. Its enduring utility lies in its direct and efficient construction of the isoquinoline nucleus, a privileged scaffold found in a vast array of biologically active natural products, particularly alkaloids, and synthetic pharmaceuticals.[3][4][5] The resulting 3,4-dihydroisoquinolines can be readily oxidized to their fully aromatic isoquinoline counterparts, providing access to a chemical space rich with therapeutic potential, including anticancer and anti-inflammatory agents.[4][6]

This guide offers a detailed exploration of the Bischler-Napieralski reaction, moving beyond a simple recitation of steps to explain the underlying principles that govern its success. We will delve into its mechanistic nuances, provide field-tested protocols, and offer practical guidance for troubleshooting, empowering researchers and drug development professionals to leverage this powerful reaction with confidence.

The Reaction Mechanism: An Electrophilic Journey

The Bischler-Napieralski reaction is fundamentally an intramolecular electrophilic aromatic substitution.[2][3] The process requires a dehydrating Lewis acid to activate the amide carbonyl of a β-arylethylamide, transforming it into a potent electrophile that is then attacked by the appended electron-rich aromatic ring. While several mechanistic pathways have been proposed, extensive studies, including the observation of specific side products, point toward the prevalence of a pathway involving a key nitrilium ion intermediate .[1][6][7]

The reaction conditions, particularly the choice of dehydrating agent, can influence the precise nature of the intermediates.[1][6] However, the most widely accepted mechanism proceeds as follows:

-

Amide Activation: The amide carbonyl oxygen attacks the Lewis acid (e.g., phosphorus oxychloride, POCl₃), forming a highly reactive intermediate, such as an imidoyl phosphate.[8] This step converts the notoriously poor hydroxyl group of the amide tautomer into an excellent leaving group.

-

Formation of the Nitrilium Ion: The activated oxygen-containing group is eliminated, generating a highly electrophilic nitrilium ion. The formation of this intermediate is often the rate-determining step.

-

Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aryl ring attacks the electrophilic carbon of the nitrilium ion. This cyclization is most efficient when the ring is activated by electron-donating groups.

-

Rearomatization: A proton is lost from the sp³-hybridized carbon where the attack occurred, restoring the aromaticity of the ring and yielding the protonated 3,4-dihydroisoquinoline product.

-

Deprotonation: A final neutralization step provides the stable 3,4-dihydroisoquinoline.[1]

The formation of styrenes as a significant side product via a retro-Ritter reaction provides strong evidence for the existence of the nitrilium salt intermediate.[2][7][8]

Caption: The accepted mechanism proceeds via a highly reactive nitrilium ion.

Guiding Principles: Scope, Limitations, and Experimental Causality

The success of the Bischler-Napieralski reaction is not merely procedural; it is dictated by a deep understanding of substrate electronics and the deliberate choice of reagents.

Substrate Scope: The Primacy of Electronics

-

The Arene: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aryl ring.[9] Electron-donating groups (EDGs) such as alkoxy or alkyl groups are essential for activating the ring and achieving high yields.[2][3][6] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and will significantly hinder or completely shut down the cyclization.[9]

-

Regioselectivity: For arenes with meta-substituents, cyclization preferentially occurs at the para-position relative to the activating group, which is sterically and electronically favored.[2]

Key Reagents: Choosing the Right Tool for the Job

The selection of the dehydrating agent is the most critical experimental parameter and must be tailored to the reactivity of the substrate.

| Dehydrating Agent(s) | Substrate Suitability | Rationale & Key Insights |

| Phosphorus oxychloride (POCl₃) | Electron-rich (activated) β-arylethylamides | The most common, cost-effective, and reliable reagent for activated systems.[1][9] Often used as both reagent and solvent. |

| P₂O₅ in refluxing POCl₃ | Electron-deficient or neutral β-arylethylamides | A significantly more powerful system for challenging substrates.[2][9][10] P₂O₅ reacts with POCl₃ to form pyrophosphoryl chloride, which generates an even better leaving group upon amide activation.[8] |

| Polyphosphoric acid (PPA) | General use, particularly with carbamates | A strong protic acid and dehydrating agent that can facilitate cyclization, though often requiring higher temperatures.[1] |

| Triflic anhydride (Tf₂O) | Sensitive or complex substrates | Part of modern, milder protocols, often used with a non-nucleophilic base (e.g., 2-chloropyridine).[3] Allows for reactions at lower temperatures, preserving sensitive functional groups.[11] |

Limitations and Common Side Reactions

-

Retro-Ritter Fragmentation: This is the most common side reaction, where the nitrilium ion intermediate fragments to form a stable styrene derivative.[8][9] This pathway is particularly favored if the resulting styrene is highly conjugated. To mitigate this, one can use the corresponding nitrile as a solvent to shift the equilibrium away from the fragmented product.[2][8]

-

Rearrangements: In certain cases, particularly with strong dehydrating agents like P₂O₅ alone, unexpected products can form through cyclization at an ipso-carbon, leading to a spiro intermediate and subsequent rearrangement.[1]

Field-Proven Experimental Protocol

This section provides a robust, generalized protocol for a standard Bischler-Napieralski cyclization using phosphorus oxychloride.

Caption: General experimental workflow for the Bischler-Napieralski cyclization.

Step-by-Step Methodology

Materials:

-

β-arylethylamide substrate (1.0 equiv)

-

Phosphorus oxychloride (POCl₃, ~3-5 equiv)

-

Anhydrous solvent (e.g., Toluene, Acetonitrile, or neat)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or aqueous ammonium hydroxide (NH₄OH)

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser), dried thoroughly.

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamide substrate (e.g., 10 mmol). Establish an inert atmosphere by flushing the system with nitrogen or argon. Add anhydrous toluene (e.g., 50 mL) to dissolve the substrate.[12]

-

Reagent Addition: Cool the stirred solution in an ice bath to 0 °C. Slowly add phosphorus oxychloride (e.g., 30 mmol, 3.0 equiv) dropwise via a syringe. The addition should be controlled to manage any exotherm.

-

Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (for toluene, ~110 °C). Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[12]

-